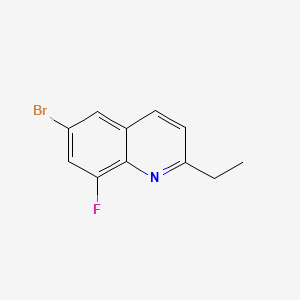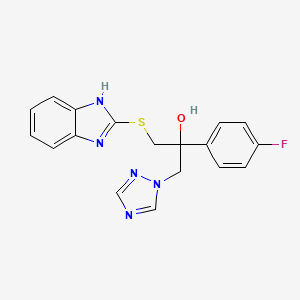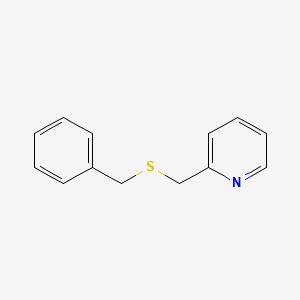
2-(Benzylthiomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthiomethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a benzylthiomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthiomethyl)pyridine typically involves the reaction of pyridine with benzyl chloride in the presence of a suitable base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl chloride is attacked by the pyridine nitrogen, resulting in the formation of the benzylthiomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzylthiomethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound derivatives with different functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its antibacterial properties, showing activity against certain bacterial strains.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 2-(Benzylthiomethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
2-(Benzylthiomethyl)pyridine is similar to other benzylthiomethyl derivatives, such as 2-(benzylthiomethyl)benzimidazole and 2,2-bis(benzylthiomethyl)glycine. its unique structure and properties set it apart from these compounds. The presence of the pyridine ring provides distinct chemical reactivity and biological activity compared to other benzylthiomethyl derivatives.
Propriétés
Formule moléculaire |
C13H13NS |
|---|---|
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
2-(benzylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-9H,10-11H2 |
Clé InChI |
KEYFQEUMJWPTMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


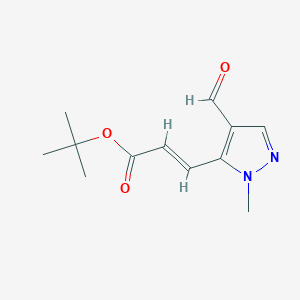

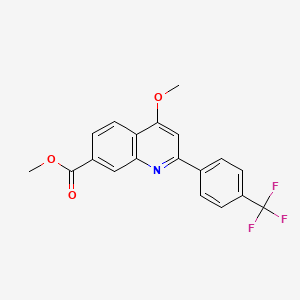

![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
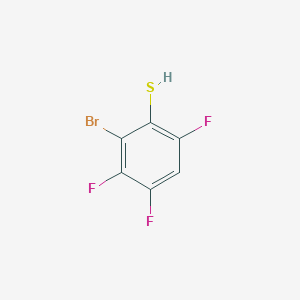
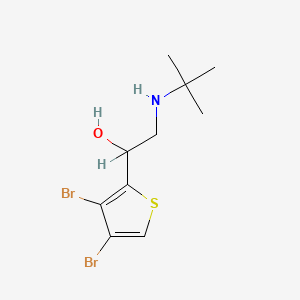



![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
